molecular formula C24H25ClN2O4S B2572773 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1111015-33-8

4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B2572773
CAS No.: 1111015-33-8
M. Wt: 472.98
InChI Key: LXXZXVJFPQUMBK-UHFFFAOYSA-N
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Description

This quinoline derivative features a poly-substituted aromatic core with distinct functional groups:

  • Position 4: A bulky 4-tert-butylbenzenesulfonyl group, which enhances lipophilicity and may improve metabolic stability.
  • Position 6: A chloro substituent, influencing electronic properties of the quinoline ring.

Properties

IUPAC Name

[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-24(2,3)16-4-7-18(8-5-16)32(29,30)22-19-14-17(25)6-9-21(19)26-15-20(22)23(28)27-10-12-31-13-11-27/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXZXVJFPQUMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro substituent: Chlorination of the quinoline core can be performed using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the tert-butylbenzenesulfonyl group: This step involves sulfonylation using tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Incorporation of the morpholine-4-carbonyl group: This can be achieved through an amide coupling reaction using morpholine-4-carbonyl chloride and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various chemical reactions, including:

    Substitution reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The quinoline core can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.

    Coupling reactions: The sulfonyl and carbonyl groups can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution reactions: Formation of substituted quinoline derivatives.

    Oxidation reactions: Formation of quinoline N-oxide.

    Reduction reactions: Formation of dihydroquinoline derivatives.

Scientific Research Applications

4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways:

    Molecular targets: It may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Substituent Positioning and Functional Group Impact

Sulfonyl Group Variations
  • 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (): Features a 4-isopropylphenylsulfonyl group at position 3. The smaller isopropyl group may reduce lipophilicity compared to tert-butyl, affecting membrane permeability .
Chloro Substituent
  • Target Compound : The 6-chloro substituent may direct electrophilic substitution reactions and modulate ring electronics.
  • 4-CHLORO-6-METHYLQUINOLINE 1-OXIDE (): Chloro at position 4 with a methyl group at 5. Positional differences highlight how chloro placement influences reactivity and binding interactions .
Morpholine and Carbonyl Groups
  • Target Compound: The morpholine-4-carbonyl at position 3 contrasts with compounds like 6-(morpholine-4-carbonyl)-2-morpholino-8-(pyrrolidin-2-yl)-4H-chromen-4-one (), where morpholine is linked differently. The carbonyl group in the target may enhance binding to polar residues in enzyme active sites .

Data Table: Structural and Functional Comparison

Compound Name (Reference) Key Substituents (Positions) Notable Properties or Activities
Target Compound 4-tert-butylbenzenesulfonyl (4), 6-Cl (6), morpholine-4-carbonyl (3) High lipophilicity, potential for H-bonding
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-(3,4-dimethoxyphenyl), 6-methoxy, 2-Cl One-pot synthesis; unconfirmed bioactivity
Compound [34] Basic substituent (2) I50ecDHFR = 0.75 µM (bacterial DHFR inhibition)
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 3-sulfonyl (isopropylphenyl), 6-ethoxy Moderate lipophilicity
4-CHLORO-6-METHYLQUINOLINE 1-OXIDE 4-Cl, 6-methyl Positional effects on reactivity

Biological Activity

The compound 4-(4-tert-butylbenzenesulfonyl)-6-chloro-3-(morpholine-4-carbonyl)quinoline is a synthetic organic molecule with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20ClN1O5S
  • Molecular Weight : 409.88 g/mol
  • CAS Number : 866134-75-0

Anticancer Properties

Recent studies have highlighted the anticancer activity of related sulfonamide compounds, suggesting that the sulfonyl group may enhance the interaction with biological targets involved in cancer cell proliferation. The mechanism often involves inhibition of specific enzymes or receptors that are crucial for tumor growth.

  • Mechanism of Action :
    • The sulfonyl group can act as a bioisostere for carboxylic acids, potentially improving the bioavailability and efficacy of the compound.
    • Compounds with similar structures have shown to inhibit the activity of certain kinases, leading to reduced cancer cell viability.
  • Case Studies :
    • A study on related compounds indicated that they exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Sulfonamide derivatives are known for their broad-spectrum antimicrobial activity.

  • Research Findings :
    • In vitro studies demonstrated that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
    • The mechanism typically involves interference with bacterial folate synthesis, a critical pathway for bacterial growth.
  • Comparative Activity :
    • Table 1 summarizes the antimicrobial activities of selected sulfonamide derivatives compared to standard antibiotics.
Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
Compound AS. aureus16 µg/mL
4-(4-tert-butylbenzenesulfonyl)-6-chloro-3-(morpholine-4-carbonyl)quinolineE. coli, S. aureusTBD

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The presence of a morpholine moiety may enhance solubility and absorption in biological systems.
  • Distribution : Lipophilicity due to the tert-butyl group could facilitate membrane permeability.
  • Metabolism : Cytochrome P450 enzymes may be involved in the metabolic pathways, affecting bioactivation or detoxification processes.
  • Excretion : Renal excretion is likely due to the polar nature of the sulfonamide group.

Toxicology and Safety Profile

Preliminary toxicity studies are essential to evaluate the safety profile of this compound. Related compounds have shown varying degrees of toxicity, often linked to their ability to interact with off-target proteins or pathways.

  • Toxicity Studies :
    • Animal models have been used to assess acute and chronic toxicity.
    • Histopathological examinations revealed potential organ-specific toxicities that warrant further investigation.

Q & A

Basic: What are the established synthetic routes for 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of the quinoline core via halogenation (e.g., chlorination at position 6) using reagents like POCl₃ or SOCl₂ .
  • Step 2: Sulfonylation at position 4 using 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .
  • Step 3: Morpholine-4-carbonyl group introduction at position 3 via coupling reactions (e.g., carbodiimide-mediated acylation) .

Key Variables:

  • Oxidizing Agents: Hydrogen peroxide or mCPBA for sulfone formation .
  • Temperature: Higher yields (~70%) are reported at 80–100°C for sulfonylation steps .
  • Catalysts: Transition metals (e.g., NiO nanoparticles) improve efficiency in Friedländer-type quinoline syntheses .

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